molecular formula C4H7N5O B1308310 N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide CAS No. 80616-55-3

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B1308310
CAS No.: 80616-55-3
M. Wt: 141.13 g/mol
InChI Key: AVOUZJMBBMFBNB-UHFFFAOYSA-N
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Description

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is a chemical compound that belongs to the class of 1,2,4-triazoles

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, sodium cyanate, and various acids and bases for hydrolysis and cyclization reactions . Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted triazoles and amine derivatives, which are of significant interest in medicinal chemistry for their potential therapeutic properties .

Scientific Research Applications

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal activity . The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

Uniqueness

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-2(10)6-4-7-3(5)8-9-4/h1H3,(H4,5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOUZJMBBMFBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398507
Record name N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80616-55-3
Record name N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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